molecular formula C20H30N4O3 B12574047 Smac peptido-mimetic 1 CAS No. 642090-91-3

Smac peptido-mimetic 1

Cat. No.: B12574047
CAS No.: 642090-91-3
M. Wt: 374.5 g/mol
InChI Key: RFCQRRDVLMEWMG-XIRDDKMYSA-N
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Description

Smac peptido-mimetic 1 is a synthetic compound designed to mimic the activity of the second mitochondria-derived activator of caspases (Smac). Smac is a mitochondrial protein that promotes apoptosis by antagonizing inhibitor of apoptosis proteins (IAPs). This compound has been developed to enhance the apoptotic response in cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smac peptido-mimetic 1 involves incorporating specific amino acids and chemical groups to mimic the Smac protein’s activity. One method involves the incorporation of (2S,5R)-5-(5-methylfuran-2-yl)pyrrolidine-2-carboxylic acid, an unnatural amino acid that imparts trans amide bond geometry favorable for target protein binding . The reaction conditions typically involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

Smac peptido-mimetic 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Smac peptido-mimetic 1 has a wide range of scientific research applications, including:

Mechanism of Action

Smac peptido-mimetic 1 exerts its effects by mimicking the activity of the natural Smac protein. It binds to IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1), neutralizing their anti-apoptotic effects. This binding promotes the activation of caspases, leading to apoptosis in cancer cells . Additionally, this compound can induce cytokine secretion and dendritic cell maturation, enhancing the immune response against tumors .

Comparison with Similar Compounds

Smac peptido-mimetic 1 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific amino acid incorporation, which imparts favorable binding geometry and enhances its efficacy in promoting apoptosis. Its ability to induce cytokine secretion and dendritic cell maturation further distinguishes it from other Smac mimetics .

Properties

CAS No.

642090-91-3

Molecular Formula

C20H30N4O3

Molecular Weight

374.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]-N-benzylpyrrolidine-2-carboxamide

InChI

InChI=1S/C20H30N4O3/c1-13(2)17(23-18(25)14(3)21)20(27)24-11-7-10-16(24)19(26)22-12-15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17H,7,10-12,21H2,1-3H3,(H,22,26)(H,23,25)/t14-,16-,17-/m0/s1

InChI Key

RFCQRRDVLMEWMG-XIRDDKMYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC2=CC=CC=C2)NC(=O)C(C)N

Origin of Product

United States

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